1-(Methylsulfonyl)-1H-benzimidazol-2-amine

Vue d'ensemble

Description

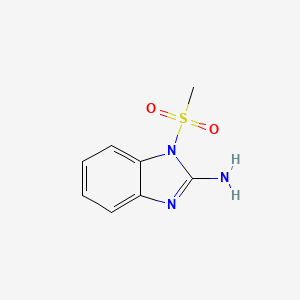

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds often involves various chemical reactions. For instance, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . Another study reported the synthesis of 2-(4-(methylsulfonyl)phenyl)benzimidazoles as selective cyclooxygenase-2 inhibitors .Molecular Structure Analysis

The molecular structure of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is characterized by the presence of a benzimidazole ring fused with a methylsulfonyl group . The benzimidazole ring is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .Chemical Reactions Analysis

The chemical reactions involving 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds can be diverse. For example, a new Julia-type methylenation reagent, 1-methyl-2-(methylsulfonyl)benzimidazole, reacts with a variety of aldehydes and ketones to give the corresponding terminal alkenes in high yields .Applications De Recherche Scientifique

Efficient Synthesis Methods

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is utilized in various synthesis methods. For instance, it's used in an efficient method to access 2-substituted benzimidazoles under solvent-free conditions. This process involves the reaction of both aromatic and alkyl nucleophiles with 2-methylsulfonyl benzimidazole, generating a variety of 2-substituted benzimidazoles (Lan et al., 2008).

Catalysis and Chemical Reactions

The compound also plays a role in catalysis and chemical reactions. For example, it's involved in the oxidative C-H amination of N-substituted amidines and N,N'-bis(aryl)amidines, using iodobenzene as a catalyst to produce 1,2-disubstituted benzimidazoles (Alla et al., 2013). Furthermore, it reacts with aldehydes and ketones to give terminal alkenes, using specific reagents under mild and practical conditions (Ando et al., 2015).

Synthesis of Complex Molecules

This compound is instrumental in the synthesis of complex molecules. In one study, it reacted with arenesulfonyl chlorides to yield 1-arylsulfonylbenzimidazol-2-amines, demonstrating the versatility of this compound in chemical synthesis (Kaipnazarov et al., 2013).

Applications in Nanocatalysis

1-(Methylsulfonyl)-1H-benzimidazol-2-amine finds applications in nanocatalysis. For instance, it's used in the preparation of 1-substituted-1H-1,2,3,4-tetrazoles through cyclization reactions, showcasing its use in novel nanocatalyst development (Ghasemzadeh & Akhlaghinia, 2017).

Novel Syntheses and Biological Activities

It's also involved in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which have been evaluated for antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Role in Pharmaceutical Research

1-(Methylsulfonyl)-1H-benzimidazol-2-amine plays a significant role in pharmaceutical research. It's used in synthesizing Pd(II) and Pt(II) complexes containing benzimidazole ligands, which are potential anticancer compounds (Ghani & Mansour, 2011).

Mécanisme D'action

Orientations Futures

The future directions for research on 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds could involve further exploration of their potential therapeutic applications. For instance, azaindole-based frameworks, which can include a methylsulfonyl group, are being explored as potential antiviral agents . Additionally, the development of safer and more efficient synthetic routes for these compounds is an active area of research .

Propriétés

IUPAC Name |

1-methylsulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVPGKUELYOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629457 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915922-50-8 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)